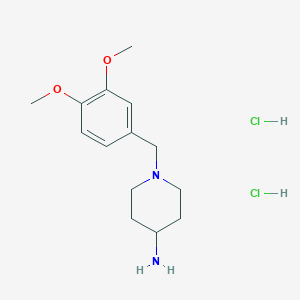
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2O2 and a molecular weight of 323.26 g/mol . It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzylamine with piperidine under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of 1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
3,4-Dimethoxybenzylamine: This compound shares a similar structure but lacks the piperidine moiety.
Piperidin-4-amine: This compound contains the piperidine moiety but lacks the 3,4-dimethoxybenzyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its specific chemical and biological properties.
生物活性
1-(3,4-Dimethoxybenzyl)piperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article explores the biological activity of this compound, summarizing key findings from recent studies and providing insights into its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into two primary components:
- Piperidine ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's basicity and ability to interact with biological targets.
- 3,4-Dimethoxybenzyl group : A benzyl moiety with two methoxy substituents that enhance lipophilicity and potentially improve binding affinity to target proteins.
The primary biological activity attributed to this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cholinergic transmission and is beneficial in conditions such as Alzheimer's disease.
In Vitro Studies
Recent studies have evaluated the AChE inhibitory activity of this compound. The following table summarizes key findings:
These findings indicate that this compound exhibits strong inhibitory effects on AChE, suggesting its potential utility in therapeutic applications targeting neurodegenerative diseases.
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the piperidine structure. The study highlighted that modifications to the benzyl group significantly influenced AChE inhibition potency. For instance, compounds with additional polar functionalities showed improved solubility and bioavailability without sacrificing their inhibitory effects on AChE .
Pharmacological Implications
The implications of these findings are significant for drug development:
- Alzheimer's Disease : Given its potent AChE inhibitory action, this compound could serve as a lead compound for developing new therapeutics aimed at enhancing cognitive function in Alzheimer's patients.
- Cognitive Enhancers : The compound may also find applications beyond Alzheimer's disease as a cognitive enhancer in various neurological conditions characterized by cholinergic deficits.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-11(9-14(13)18-2)10-16-7-5-12(15)6-8-16;;/h3-4,9,12H,5-8,10,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYSIRHDGWOGFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














